
1-(tert-Butyl)-3-iodo-2-methoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(tert-Butyl)-3-iodo-2-methoxybenzene is an organic compound with a unique structure that includes a tert-butyl group, an iodine atom, and a methoxy group attached to a benzene ring
Vorbereitungsmethoden
The synthesis of 1-(tert-Butyl)-3-iodo-2-methoxybenzene typically involves the iodination of 1-(tert-Butyl)-2-methoxybenzene. One common method includes the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to introduce the iodine atom into the aromatic ring. Industrial production methods may involve more scalable processes, such as continuous flow reactors, to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
1-(tert-Butyl)-3-iodo-2-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group using strong oxidizing agents like potassium permanganate.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride. Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(tert-Butyl)-3-iodo-2-methoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of biological pathways and mechanisms due to its unique structure.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 1-(tert-Butyl)-3-iodo-2-methoxybenzene exerts its effects depends on the specific application. In chemical reactions, the tert-butyl group provides steric hindrance, influencing the reactivity of the molecule. The iodine atom can participate in electrophilic substitution reactions, while the methoxy group can act as an electron-donating group, stabilizing intermediates in various reactions.
Vergleich Mit ähnlichen Verbindungen
1-(tert-Butyl)-3-iodo-2-methoxybenzene can be compared with other similar compounds, such as:
1-(tert-Butyl)-2-methoxybenzene: Lacks the iodine atom, making it less reactive in substitution reactions.
1-(tert-Butyl)-3-chloro-2-methoxybenzene: Contains a chlorine atom instead of iodine, resulting in different reactivity and properties.
1-(tert-Butyl)-3-bromo-2-methoxybenzene: Contains a bromine atom, which has different reactivity compared to iodine. The uniqueness of this compound lies in the presence of the iodine atom, which imparts distinct reactivity and properties compared to its analogs.
Eigenschaften
Molekularformel |
C11H15IO |
|---|---|
Molekulargewicht |
290.14 g/mol |
IUPAC-Name |
1-tert-butyl-3-iodo-2-methoxybenzene |
InChI |
InChI=1S/C11H15IO/c1-11(2,3)8-6-5-7-9(12)10(8)13-4/h5-7H,1-4H3 |
InChI-Schlüssel |
RSEQQAZIDJHJNE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=C(C(=CC=C1)I)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


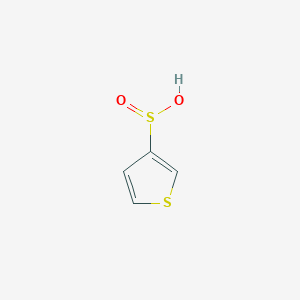
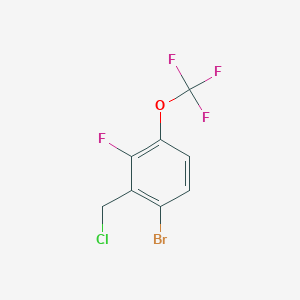
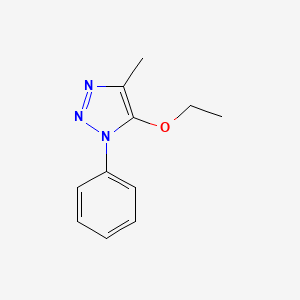

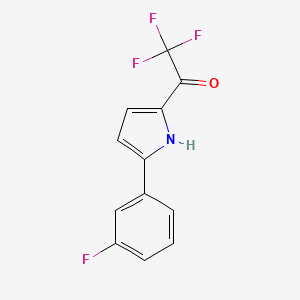
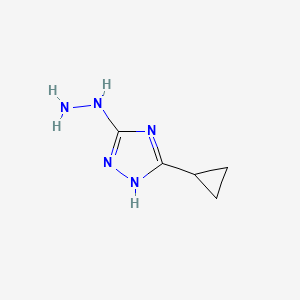
![[1,2,3]Oxadiazolo[4,5-b]pyrazine-5,6(4H,7H)-dione](/img/structure/B13111695.png)

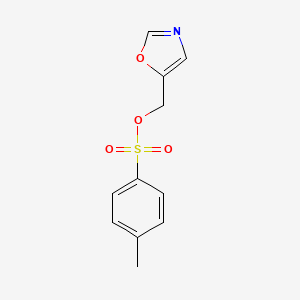



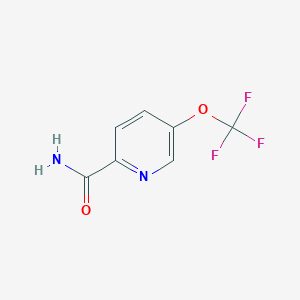
![4-(5-Pyridin-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-butyronitrile](/img/structure/B13111740.png)
